
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate (CAS: 154669-49-5) is a sulfonate ester characterized by a 4-methylbenzenesulfonate (tosyl) group linked via an ethyl chain to a 2-oxooxazolidin-3-yl moiety. The oxazolidinone ring is a five-membered heterocycle containing both amide and ether functional groups, which is known to confer biological activity in pharmaceuticals, such as antimicrobial properties (e.g., linezolid derivatives) . The ethyl spacer likely enhances solubility and modulates steric effects, influencing reactivity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of oxazolidinone derivatives with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds exhibit high structural similarity to 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, as determined by computational similarity scoring (0.89–0.90) :
Compound Name | CAS No. | Key Structural Variation | Molecular Weight | Applications/Notes |
---|---|---|---|---|
This compound | 154669-49-5 | Oxazolidinone substituent | Not reported | Potential antimicrobial intermediate |
2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate | 158690-56-3 | tert-Butoxycarbonyl (Boc)-protected amine | Not reported | Peptide synthesis protecting group |
2-(((Benzyloxy)carbonyl)amino)ethyl 4-methylbenzenesulfonate | 93407-96-6 | Benzyloxycarbonyl (Cbz)-protected amine | Not reported | Intermediate in organic synthesis |
Key Observations :
- The Boc- and Cbz-protected analogues replace the oxazolidinone ring with carbamate-protected amines, altering reactivity and biological activity. These groups are commonly used in peptide synthesis for temporary amine protection .
- The oxazolidinone moiety in the target compound may confer unique hydrogen-bonding capabilities or metabolic stability compared to carbamate derivatives.
(E)-1-(2-Oxooxazolidin-3-yl)-2-phenylvinyl 4-methylbenzenesulfonate (Compound 4a)
Structure: Features a vinyl group bridging the oxazolidinone and tosyl groups, introducing conjugation and rigidity . Analytical Data:
- HRMS : m/z 360.0906 (calculated), 360.0906 (observed) .
- NMR : Distinct chemical shifts for vinyl protons (δ ~6.5–7.5 ppm) and aromatic tosyl groups .
Applications : The extended conjugation may enhance photophysical properties, making it suitable for materials science or as a photoactive probe.
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate
Structure: Replaces the oxazolidinone with a diazirinyl group (C11H14N2O3S; MW: 254.31) . Key Properties:
- Molecular Weight : 254.31 (lower than the target compound due to the diazirinyl group).
- Applications: Diazirines are photoaffinity labels used in chemical biology to study protein-ligand interactions.
Chromen-4-one Tosylate Derivatives
Example: 2-(1-(4-amino-3-(3-methyl-1H-indazol-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 4-methylbenzenesulfonate . Structure: A complex chromen-4-one derivative with a tosylate counterion. Applications: Demonstrates the use of 4-methylbenzenesulfonate as a counterion in pharmaceutical salts, enhancing solubility or crystallinity. Unlike the target compound, this derivative is tailored for kinase inhibition or anticancer activity .
Sulfonylurea Herbicides with Tosyl Moieties
Examples: Metsulfuron methyl ester, ethametsulfuron methyl ester . Structure: Contain sulfonylurea bridges and triazine rings instead of oxazolidinones. Applications: Used as herbicides, highlighting the versatility of sulfonate esters in agrochemicals. The target compound’s oxazolidinone group may prevent herbicidal activity but enable antimicrobial effects .
Biological Activity
2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, with the chemical identifier 159974-55-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.
- Molecular Formula : C₁₃H₁₅NO₃S
- Molecular Weight : 285.32 g/mol
- Structure : The compound contains an oxazolidine ring and a sulfonate group, which are critical for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in several contexts, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with oxazolidine structures exhibit significant antimicrobial properties. The sulfonate group enhances solubility and bioavailability, making this compound a candidate for further studies in antibiotic development.
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Bactericidal | 16 | |
Oxazolidine Derivative A | Bacteriostatic | 32 | |
Oxazolidine Derivative B | Fungicidal | 8 |
Enzyme Inhibition
Studies have shown that oxazolidines can act as inhibitors of various enzymes, including those involved in bacterial protein synthesis. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics fail to act effectively.
Case Study: Inhibition of Bacterial Protein Synthesis
In a controlled study, this compound demonstrated competitive inhibition against the ribosomal RNA of Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains.
Pharmacological Implications
The pharmacological profile of this compound suggests it could be beneficial in treating infections caused by Gram-positive bacteria. Its unique structure may also provide opportunities for further modifications to enhance efficacy and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Oxooxazolidin-3-yl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, oxazolidinone derivatives are reacted with activated sulfonate esters. In one protocol, K₂CO₃ in anhydrous methanol facilitates the reaction between epibromohydrin and amines, followed by sulfonate esterification . Optimization focuses on:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Base selection : K₂CO₃ or NaH for deprotonation, with NaH preferred for moisture-sensitive steps .
- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side reactions.
Q. What purification methods are effective for isolating this compound, and how can yield losses be minimized?
Silica gel column chromatography is standard, using gradients of ethyl acetate/petroleum ether (e.g., 9:1 to 100% ethyl acetate) . For scale-up:
- Precipitation : Adding ice-cold water to the reaction mixture precipitates the product.
- Recrystallization : Ethanol or methanol/water systems improve purity .
Critical factors include monitoring reaction completion via TLC and avoiding prolonged exposure to acidic/basic conditions to prevent hydrolysis.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL97) is employed. Key steps:
- Data collection : MoKα radiation (λ = 0.71073 Å) at 90 K reduces thermal motion artifacts .
- Refinement challenges :
Q. How do intermolecular interactions influence the solid-state stability of this compound?
SCXRD reveals:
- π-π stacking : Between oxazolidinone and tosyl groups (Cg···Cg distance = 3.75 Å) .
- Hydrogen bonding : Sulfonate oxygen acts as an acceptor with N–H donors (distance ~2.8 Å).
- Van der Waals forces : Dominant in layered crystal packing, contributing to melting point stability.
These interactions are critical for predicting solubility and formulating co-crystals .
Q. What strategies are used to evaluate the biological activity of oxazolidinone-sulfonate hybrids, particularly enzyme targeting?
- hTK-1 inhibition assays : Measure phosphorylation of thymidine analogs using radioactive [³H]-thymidine .
- SAR studies : Modify the oxazolidinone ring (e.g., cyclohexylmethyl substitution) to enhance binding affinity .
- Molecular docking : Validate interactions with hTK-1’s active site (PDB ID: 4BT3) using AutoDock Vina .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 75% vs. 60%) for this compound?
Potential factors:
- Reagent purity : NaH suspension quality affects reactivity; use freshly opened batches .
- Scale effects : Micromolar vs. millimolar scales may alter mixing efficiency.
- Workup differences : Rapid filtration vs. prolonged stirring impacts hydrolysis side reactions .
Recommendation: Replicate conditions with in-situ FTIR monitoring to track intermediate formation.
Q. Methodological Tables
Table 1. Crystallographic Data for this compound
Parameter | Value | Source |
---|---|---|
Space group | C2/c | |
a, b, c (Å) | 13.6817, 12.5642, 19.3194 | |
β (°) | 107.121 | |
R1 (I > 2σ) | 0.052 | |
Cg···Cg distance (Å) | 3.75 (intramolecular) |
Table 2. Synthetic Optimization Variables
Variable | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | DMSO | +15% vs. MeOH |
Base | NaH (60% suspension) | +20% vs. K₂CO₃ |
Temperature | 0°C → RT (16 hr) | Minimizes hydrolysis |
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-10-2-4-11(5-3-10)19(15,16)18-9-7-13-6-8-17-12(13)14/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVHXYDAYZDUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578064 | |
Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159974-55-7 | |
Record name | 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70578064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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